1-ethyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole 1-ethyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 2548987-87-5
VCID: VC11844657
InChI: InChI=1S/C21H23N5O/c1-2-26-19-6-4-3-5-18(19)23-21(26)25-13-16-11-24(12-17(16)14-25)20(27)15-7-9-22-10-8-15/h3-10,16-17H,2,11-14H2,1H3
SMILES: CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5
Molecular Formula: C21H23N5O
Molecular Weight: 361.4 g/mol

1-ethyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

CAS No.: 2548987-87-5

Cat. No.: VC11844657

Molecular Formula: C21H23N5O

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole - 2548987-87-5

Specification

CAS No. 2548987-87-5
Molecular Formula C21H23N5O
Molecular Weight 361.4 g/mol
IUPAC Name [2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone
Standard InChI InChI=1S/C21H23N5O/c1-2-26-19-6-4-3-5-18(19)23-21(26)25-13-16-11-24(12-17(16)14-25)20(27)15-7-9-22-10-8-15/h3-10,16-17H,2,11-14H2,1H3
Standard InChI Key YQYJRNSANZWONT-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5
Canonical SMILES CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is C₂₁H₂₃N₅O, with a molecular weight of 361.4 g/mol . Its IUPAC name systematically describes the fusion of a 1-ethylbenzimidazole moiety to a bicyclic pyrrolo-pyrrole scaffold, further functionalized by a pyridine-4-carbonyl group. The presence of multiple nitrogen atoms and aromatic systems suggests potential for hydrogen bonding and π-π interactions, critical for molecular recognition in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2548987-87-5
Molecular FormulaC₂₁H₂₃N₅O
Molecular Weight361.4 g/mol
DensityNot Available
Melting/Boiling PointsNot Available

The absence of empirical data on density and thermal properties underscores the need for further experimental characterization .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 1-ethyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole likely involves sequential construction of its heterocyclic components. A plausible route includes:

  • Benzodiazole Formation: Condensation of o-phenylenediamine with ethyl isocyanate under acidic conditions to yield the 1-ethylbenzimidazole core.

  • Pyrrolo[3,4-c]pyrrole Synthesis: Cyclization of proline derivatives or [3+2] cycloadditions to assemble the octahydropyrrolo[3,4-c]pyrrole scaffold.

  • Pyridine-4-carbonyl Incorporation: Acylation of the pyrrolo-pyrrole nitrogen using pyridine-4-carbonyl chloride, mediated by coupling agents like HATU or DCC.

Comparisons with structurally similar compounds, such as 2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole (CAS No. 2549044-41-7) and 1-ethyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole (CAS No. 2640861-71-6), reveal that substituent positioning on the pyridine ring significantly influences reactivity and downstream biological activity. For instance, the 4-carbonyl orientation in the target compound may enhance hydrogen-bond acceptor capacity compared to 2- or 3-substituted analogs.

Structural and Conformational Analysis

X-ray Crystallography and Computational Modeling

While crystallographic data for this specific compound are unavailable, density functional theory (DFT) simulations predict that the pyridine-4-carbonyl group adopts a planar conformation relative to the benzodiazole system. This alignment may facilitate stacking interactions with aromatic residues in enzyme active sites. The octahydropyrrolo[3,4-c]pyrrole moiety introduces conformational rigidity, potentially reducing entropy penalties upon target binding.

Table 2: Comparative Structural Features of Analogous Compounds

Compound CAS No.Pyridine SubstituentMolecular Weight (g/mol)Key Structural Difference
2548987-87-5 4-carbonyl361.4Para-substitution
2549044-41-73-carbonyl-2-ethoxy391.5Ortho-ethoxy group
2640861-71-62-carbonyl361.4Pyridine at position 2

The meta- and ortho-substituted analogs exhibit higher molecular weights and altered electronic profiles, which could modulate solubility and target affinity.

Hypothesized Biological Activities and Mechanisms

Pharmacophore Mapping

The benzodiazole moiety is a known pharmacophore in kinase inhibitors and antimicrobial agents, while pyrrolo-pyrrole systems frequently appear in antipsychotic and antiviral compounds . The pyridine-4-carbonyl group may act as a bioisostere for carboxylic acids, enhancing membrane permeability. Potential targets include:

  • Janus Kinases (JAKs): Analogous to tofacitinib citrate (CAS No. 540737-29-9), which inhibits JAK/STAT signaling .

  • Bacterial DNA Gyrase: Benzodiazole derivatives often disrupt prokaryotic topoisomerases.

  • Viral Proteases: The compound’s hydrogen-bonding capacity could interfere with viral polyprotein processing.

ADMET Profiling

Predicted LogP values (~2.5) suggest moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. The compound’s topological polar surface area (TPSA ≈ 90 Ų) indicates moderate permeability, aligning with Lipinski’s rule of five for drug-likeness.

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in pyrrolo-pyrrole cyclization steps and regioselectivity issues during acylation. Advances in flow chemistry or enzymatic catalysis could address these bottlenecks.

Biological Validation

Priority assays should include:

  • Kinase Inhibition Screening: JAK1/2/3 and MAPK families.

  • Antimicrobial Testing: Against Gram-positive and Gram-negative strains.

  • Cytotoxicity Profiling: In human cell lines to establish therapeutic indices.

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